molecular formula C15H19N3O4S B5321531 ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate

ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate

Cat. No.: B5321531
M. Wt: 337.4 g/mol
InChI Key: FKHKYJGNNWUQTN-UHFFFAOYSA-N
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Description

Ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate is a synthetic organic compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a benzoate ester group, a pyrazole ring, and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate typically involves multiple steps

    Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The pyrazole derivative is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

    Esterification: The final step involves the esterification of the sulfonamide derivative with ethyl chloroformate in the presence of a base to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidized Derivatives: Various oxidized forms of the pyrazole ring.

    Amines: Reduction products of the sulfonamide group.

    Substituted Esters and Amides: Products of nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors, thereby inhibiting their activity. The pyrazole ring and benzoate ester contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate can be compared with other sulfonamide derivatives and pyrazole-containing compounds:

    Sulfonamide Derivatives: Similar compounds include sulfanilamide and sulfamethoxazole, which are known for their antimicrobial properties.

    Pyrazole-Containing Compounds: Compounds such as celecoxib and pyrazole-based inhibitors are used in various therapeutic applications.

The uniqueness of this compound lies in its combined structural features, which provide a distinct set of chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(1-ethyl-5-methylpyrazol-4-yl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-4-18-11(3)14(10-16-18)23(20,21)17-13-9-7-6-8-12(13)15(19)22-5-2/h6-10,17H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHKYJGNNWUQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2=CC=CC=C2C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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